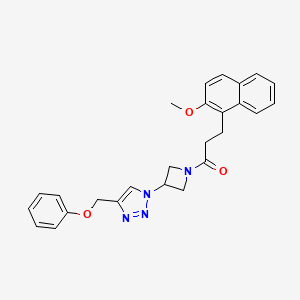
3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C26H26N4O3 and its molecular weight is 442.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-methoxynaphthalen-1-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several key structural components:
- A methoxynaphthalene moiety, which is known for its aromatic properties.
- A triazole ring , which has been associated with various biological activities, including antimicrobial and antiviral effects.
- An azetidine ring , which contributes to the compound's overall stability and bioactivity.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Antiviral Activity
Research indicates that compounds containing triazole rings exhibit significant antiviral properties. For instance, studies have shown that triazole derivatives can inhibit the replication of HIV and other viruses through various mechanisms, including interference with viral enzymes and cellular uptake processes .
Antimicrobial Properties
The presence of the naphthalene moiety in the structure suggests potential antimicrobial activity. Naphthalene derivatives have been reported to display antibacterial and antifungal effects due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship (SAR). The following table summarizes key findings related to the SAR of similar compounds:
| Compound Type | Key Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Bulky aromatic substituents | Antiviral activity against HIV |
| Naphthalene Derivatives | Methoxy substitution | Antimicrobial properties |
| Azetidine Derivatives | Ring structure | Enhanced stability and bioavailability |
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole-containing compounds. One notable study synthesized a series of 1,2,3-triazole derivatives and evaluated their antiviral efficacy against HIV. The results indicated that specific substitutions on the triazole ring significantly enhanced antiviral potency, suggesting that similar modifications could be beneficial for the compound .
Another investigation focused on the antimicrobial properties of naphthalene derivatives. The study demonstrated that compounds with methoxy substitutions exhibited increased inhibition against various bacterial strains, highlighting the importance of structural modifications in enhancing biological activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of viral replication : Similar triazole compounds have been shown to interfere with viral enzyme activities.
- Disruption of cell membranes : Naphthalene derivatives may compromise microbial cell integrity.
Eigenschaften
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c1-32-25-13-11-19-7-5-6-10-23(19)24(25)12-14-26(31)29-16-21(17-29)30-15-20(27-28-30)18-33-22-8-3-2-4-9-22/h2-11,13,15,21H,12,14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRYCQXOYCQNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














